molecular formula C8H4BrCl B1411927 4-Bromo-2-chloro-1-ethynylbenzene CAS No. 1603573-36-9

4-Bromo-2-chloro-1-ethynylbenzene

Cat. No.: B1411927
CAS No.: 1603573-36-9
M. Wt: 215.47 g/mol
InChI Key: IDIMJJUCGARNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-ethynylbenzene is a halogenated ethynylbenzene compound with the molecular formula C8H4BrCl. It is a colorless to pale yellow liquid used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action:

The primary target of 4-Bromo-2-chloro-1-ethynylbenzene is the benzene ring itself. As an aromatic compound, it undergoes electrophilic aromatic substitution reactions. Specifically, it reacts with electrophiles to form a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate serves as the starting point for subsequent interactions.

Mode of Action:

The compound interacts with electrophiles through electrophilic aromatic substitution. In the first, slow step, the electrophile forms a sigma bond with the benzene ring, creating the benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, resulting in a substituted benzene ring. Aromaticity is reestablished during this process .

Biochemical Pathways:

The affected pathways include those related to the benzene ring’s reactivity. The compound can participate in various reactions, such as Friedel-Crafts acylation or nitration, leading to the introduction of functional groups. These pathways influence downstream effects, including changes in the compound’s chemical properties and reactivity .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability:

    Higher temperatures may accelerate reactions, affecting its stability. Changes in pH can influence its ionization state and reactivity. The choice of solvent impacts its solubility and reaction rates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-ethynylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethynylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the ethynyl group can be replaced by other electrophiles.

    Sonogashira Coupling: This reaction involves the coupling of the ethynyl group with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., aluminum chloride).

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base (e.g., triethylamine).

Major Products Formed

    Bromination: this compound.

    Sonogashira Coupling: Various substituted ethynylbenzenes depending on the aryl or vinyl halide used.

Scientific Research Applications

4-Bromo-2-chloro-1-ethynylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-ethynylbenzene
  • 4-Bromo-1-chloro-2-ethylbenzene
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Uniqueness

4-Bromo-2-chloro-1-ethynylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the ethynyl group, allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromo-2-chloro-1-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIMJJUCGARNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-chloro-1-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-1-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chloro-1-ethynylbenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-1-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-chloro-1-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.